![molecular formula C11H6F4N2O2 B12906440 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide CAS No. 143320-20-1](/img/structure/B12906440.png)
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is a fluorinated organic compound that features both trifluoromethyl and oxazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4-fluorophenyl ketone with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxazole derivatives with different oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 2-(4-fluorophenyl)oxazole-5-carboxylic acid and trifluoroacetamide.
科学的研究の応用
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoroacetophenone
- 4-Fluoroaniline
Uniqueness
2,2,2-Trifluoro-N-(2-(4-fluorophenyl)oxazol-5-yl)acetamide is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
143320-20-1 |
|---|---|
分子式 |
C11H6F4N2O2 |
分子量 |
274.17 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C11H6F4N2O2/c12-7-3-1-6(2-4-7)9-16-5-8(19-9)17-10(18)11(13,14)15/h1-5H,(H,17,18) |
InChIキー |
TUPKSWKDNCGQNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(O2)NC(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)

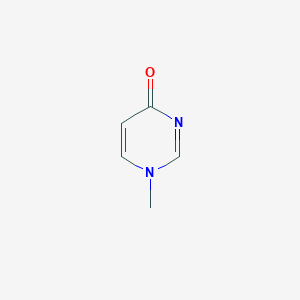
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
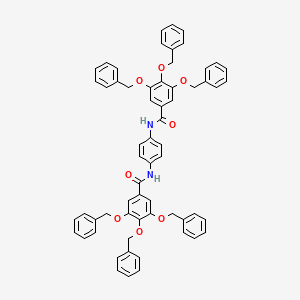
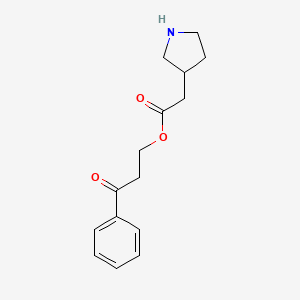
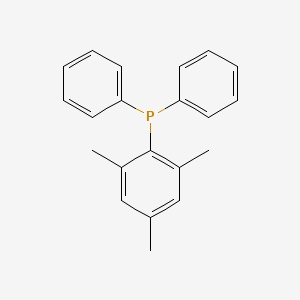

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
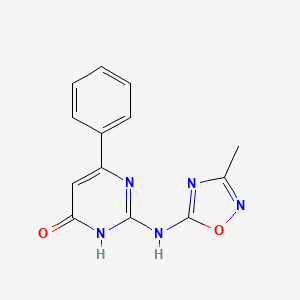
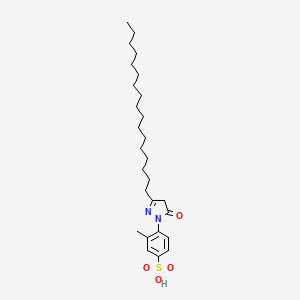
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

